

chloropentafluoroethane vs HFCs atmospheric lifetime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloropentafluoroethane

Cat. No.: B1202741

[Get Quote](#)

An In-depth Technical Guide to the Atmospheric Lifetimes of **Chloropentafluoroethane** (CFC-115) vs. Hydrofluorocarbons (HFCs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) are classes of synthetic organic compounds with vastly different atmospheric behaviors and environmental impacts, primarily dictated by their atmospheric lifetimes. CFCs, such as **chloropentafluoroethane** (CFC-115), are characterized by their extreme stability in the troposphere, only breaking down under high-energy ultraviolet (UV) radiation in the stratosphere. This process releases chlorine atoms, which catalytically destroy ozone, and results in very long atmospheric lifetimes. In contrast, HFCs were developed as replacements for CFCs and lack chlorine, meaning they do not deplete the ozone layer.^[1] Their atmospheric lifetimes are governed by their susceptibility to reaction with the hydroxyl radical (OH) in the troposphere, leading to significantly shorter persistence compared to CFCs.^{[2][3]} This guide provides a detailed comparison of the atmospheric lifetimes of CFC-115 and various HFCs, outlines the experimental and modeling techniques used to determine these lifetimes, and illustrates their distinct atmospheric degradation pathways.

Data Presentation: Atmospheric Lifetimes

The atmospheric lifetime of a gas is a measure of the average time it remains in the atmosphere. This parameter is crucial for determining a compound's potential to contribute to stratospheric ozone depletion and global warming. The lifetimes of CFC-115 and several common HFCs are presented below.

Compound	Chemical Formula	Class	Atmospheric Lifetime (Years)
Chloropentafluoroethane	<chem>C2ClF5</chem>	CFC	540[4][5]
HFC-23	<chem>CHF3</chem>	HFC	260[6]
HFC-125	<chem>C2HF5</chem>	HFC	29
HFC-134a	<chem>CH2FCF3</chem>	HFC	13.8[6]
HFC-143a	<chem>C2H3F3</chem>	HFC	52
HFC-32	<chem>CH2F2</chem>	HFC	5.4
HFC-152a	<chem>C2H4F2</chem>	HFC	1.4[6]

Note: Lifetimes for HFCs not explicitly cited are representative values from scientific assessments like the WMO Scientific Assessment of Ozone Depletion.

Core Concepts: Degradation Pathways

The profound difference in atmospheric lifetimes between CFCs and HFCs stems from their fundamental chemical structures and the corresponding degradation mechanisms.

Chloropentafluoroethane (CFC-115)

CFCs are fully halogenated hydrocarbons, containing only carbon, chlorine, and fluorine atoms. The absence of C-H bonds makes them inert to reaction with the hydroxyl radical (OH), the primary cleansing agent of the troposphere.[1] Consequently, CFCs are not broken down in the lower atmosphere. Their primary atmospheric sink is transport to the stratosphere, where they are destroyed by two main processes:

- UV Photolysis: High-energy UV radiation (wavelengths < 220 nm) in the stratosphere breaks the C-Cl bonds in CFC molecules.
- Reaction with O(¹D): Reaction with electronically excited oxygen atoms, O(¹D), which are prevalent in the stratosphere, also contributes significantly to their destruction.[4][5]

This stratospheric removal process is highly inefficient, leading to exceptionally long atmospheric lifetimes, as seen with CFC-115's lifetime of 540 years.[4][5]

Hydrofluorocarbons (HFCs)

HFCs contain one or more C-H bonds. These bonds are susceptible to attack by the OH radical, initiating an oxidation chain reaction.[2] This reaction is the primary removal mechanism for HFCs and occurs predominantly in the troposphere.[7] The general process is:

- OH Radical Attack: An OH radical abstracts a hydrogen atom from the HFC molecule, forming a water molecule (H₂O) and a haloalkyl radical (R[•]).
- Oxidation Cascade: The resulting radical reacts rapidly with molecular oxygen (O₂) and other atmospheric constituents, leading to a cascade of reactions that ultimately break the molecule down into simpler, stable compounds such as carbon dioxide (CO₂), hydrogen fluoride (HF), and water.

Because this degradation occurs in the troposphere where OH is relatively abundant, the atmospheric lifetimes of HFCs are orders of magnitude shorter than those of CFCs.[1]

Experimental Protocols for Lifetime Determination

The atmospheric lifetime of a compound is not measured directly but is calculated based on laboratory data, atmospheric observations, and model simulations.

Laboratory Kinetic Studies

The foundation for lifetime calculations is the measurement of reaction rate coefficients in the laboratory.[8]

- Methodology for HFCs (Reaction with OH):

- Technique: Pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF) is a common method.
- Procedure: A precursor gas (e.g., H_2O_2 or HNO_3) is photolyzed with a laser pulse to generate OH radicals in a reaction cell containing the HFC of interest and a buffer gas (e.g., N_2 or air).
- Detection: A second, tunable laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
- Calculation: The rate of decay of the OH fluorescence signal is measured as a function of the HFC concentration. This relationship allows for the precise determination of the bimolecular rate coefficient (k_{OH}) for the reaction between the HFC and OH.[2]
- Methodology for CFCs (Reaction with $\text{O}^{(1)\text{D}}$ and Photolysis):
 - $\text{O}^{(1)\text{D}}$ Reaction: Similar kinetic techniques are used, but $\text{O}^{(1)\text{D}}$ is generated, typically by photolysis of ozone (O_3), and its reaction rate with the CFC is measured.
 - Photolysis: The UV absorption cross-section of the CFC is measured in the laboratory using a light source and a spectrometer. This cross-section data indicates how effectively the molecule absorbs photons at different stratospheric wavelengths.

Atmospheric Modeling

Global atmospheric models are essential for translating laboratory kinetic data into a global atmospheric lifetime.

- Methodology:
 - Model Type: Two-dimensional (2-D) and three-dimensional (3-D) chemical transport models (CTMs) are used.[3][9] These models simulate the transport, chemistry, and radiation of gases throughout the global atmosphere.
 - Inputs: The models are fed with laboratory-derived reaction rate coefficients and photolysis cross-sections, along with global, seasonally varying fields of OH and $\text{O}^{(1)\text{D}}$ concentrations, and atmospheric circulation patterns.

- Calculation: The model calculates the global loss rate of the compound due to chemical reactions and photolysis. The total atmospheric lifetime (τ) is then calculated by dividing the total atmospheric burden of the gas (the total number of molecules in the atmosphere) by its total global loss rate.

Observational Methods

Long-term, precise measurements of atmospheric concentrations can be used to infer lifetimes, particularly for compounds with declining emissions.[\[10\]](#)

- Methodology:
 - Networks: Global atmospheric monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the NOAA Global Monitoring Laboratory (GML), provide multi-decadal records of trace gas concentrations.[\[11\]](#)[\[12\]](#)
 - Trend Analysis: For a gas with well-quantified and rapidly declining emissions (like CFCs under the Montreal Protocol), the observed rate of decline in its atmospheric concentration can be used in an inverse modeling framework to calculate its lifetime.[\[10\]](#)
 - Tracer-Tracer Correlations: In the stratosphere, the relative depletion of two long-lived trace gases can be correlated. If the lifetime of one gas is well known, the lifetime of the other can be determined from the slope of this correlation.[\[11\]](#)

Visualization of Degradation Pathways

The following diagrams illustrate the distinct atmospheric fates of CFC-115 and a representative HFC.

Figure 1: Atmospheric Degradation Pathway of CFC-115

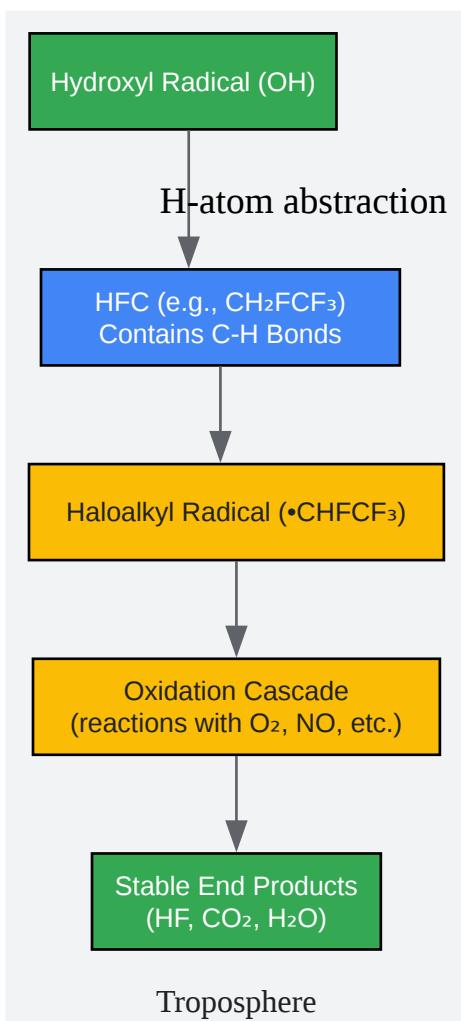


Figure 2: Atmospheric Degradation Pathway of a Representative HFC

[Click to download full resolution via product page](#)

Figure 2: Atmospheric Degradation Pathway of a Representative HFC

Conclusion

The atmospheric lifetimes of **chloropentafluoroethane** and HFCs are fundamentally different, driven by their distinct chemical structures. CFC-115, lacking C-H bonds, is unreactive in the troposphere and is only slowly removed in the stratosphere, resulting in a lifetime of over five centuries.[4][5] This extreme persistence allows it to transport ozone-depleting chlorine to the stratosphere. In contrast, HFCs are designed to be broken down in the troposphere via reaction with the OH radical, leading to much shorter atmospheric lifetimes, typically spanning years to decades.[1][6] This core difference explains why HFCs, while potent greenhouse

gases, are considered environmentally preferable to CFCs with respect to the stratospheric ozone layer. The accurate determination of these lifetimes, through a combination of laboratory kinetics, global atmospheric modeling, and long-term observation, is critical for formulating effective environmental policy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gfdl.noaa.gov [gfdl.noaa.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. archive.ipcc.ch [archive.ipcc.ch]
- 7. aparc-climate.org [aparc-climate.org]
- 8. Atmospheric lifetime, its application and its determination: CFC-substitutes as a case study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. gfdl.noaa.gov [gfdl.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [chloropentafluoroethane vs HFCs atmospheric lifetime]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202741#chloropentafluoroethane-vs-hfcs-atmospheric-lifetime>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com